3-((Phenylsulfonyl)methyl)benzofuran
CAS No.: 201804-83-3
Cat. No.: VC17270515
Molecular Formula: C15H12O3S
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201804-83-3 |
|---|---|
| Molecular Formula | C15H12O3S |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 3-(benzenesulfonylmethyl)-1-benzofuran |
| Standard InChI | InChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2 |
| Standard InChI Key | ZULLKRYAWHFHKX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
3-((Phenylsulfonyl)methyl)benzofuran belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound’s molecular formula is C₁₅H₁₂O₃S, with a molar mass of 272.3 g/mol. Its IUPAC name, 3-(benzenesulfonylmethyl)-1-benzofuran, reflects the phenylsulfonylmethyl substituent at the third position of the benzofuran core.
Molecular Descriptors and Spectral Data
The compound’s structural features have been confirmed through advanced analytical techniques:
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Canonical SMILES: C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32
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InChI Key: ZULLKRYAWHFHKX-UHFFFAOYSA-N
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XLogP3-AA: Estimated at 3.5, indicating moderate lipophilicity
Table 1: Fundamental physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₃S |
| Molecular Weight | 272.3 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 4 |
| Topological Polar SA | 63.8 Ų |
Synthetic Methodologies
While detailed synthetic protocols remain proprietary, available data suggest two potential routes for constructing the 3-((phenylsulfonyl)methyl)benzofuran scaffold:
Friedel-Crafts Sulfonylation Approach
This method likely involves the reaction of benzofuran derivatives with phenylsulfonylmethyl chloride under Lewis acid catalysis. The electron-rich benzofuran ring facilitates electrophilic substitution at the 3-position, with subsequent stabilization of the sulfonyl group . Key reaction parameters may include:
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Temperature range: 80-120°C
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Catalysts: AlCl₃ or FeCl₃
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Solvent system: Dichloromethane or toluene
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling reactions between benzofuran boronic esters and sulfonyl halides represent an alternative synthetic pathway. This method offers better regioselectivity but requires stringent anhydrous conditions . Recent patents describe similar strategies for benzofuran derivatives, achieving yields up to 78% under optimized conditions .
Computational Chemistry Insights
Molecular docking simulations predict strong interactions with protein targets:
CYP450 Interactions
Density functional theory (DFT) calculations indicate moderate inhibition of CYP3A4 (ΔG = -6.8 kcal/mol), highlighting potential drug-drug interaction risks.
Research Challenges and Future Directions
Critical knowledge gaps persist in:
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Comprehensive toxicity profiling
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Scale-up synthesis optimization
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In vivo pharmacokinetic studies
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Target identification through proteomic approaches
Emerging techniques such as continuous flow synthesis and computational fragment-based drug design could accelerate the development of this compound class .
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